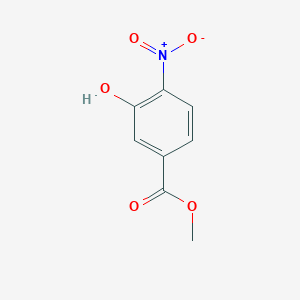
Methyl 2-(methylthio)benzoate
Overview
Description
Methyl 2-(methylthio)benzoate is a sulfur-containing organic compound with the molecular formula C9H10O2S. It is known for its role as a sex pheromone in certain beetle species, such as Phyllophaga crinita . This compound is characterized by its unique structure, which includes a benzoate ester linked to a methylthio group.
Mechanism of Action
Target of Action
Methyl 2-(methylthio)benzoate is a carbonyl compound It has been identified as a sex attractant for certain species of beetles .
Mode of Action
In the context of its role as a sex attractant, it likely interacts with olfactory receptors in the target insects, triggering behavioral changes .
Biochemical Pathways
As a sex pheromone, it likely influences signaling pathways related to mating behavior in insects .
Result of Action
The primary known effect of this compound is its role as a sex attractant in certain beetles. In experiments, traps baited with this compound captured significantly more male beetles than controls .
Biochemical Analysis
Biochemical Properties
Methyl 2-(methylthio)benzoate plays a significant role in biochemical reactions, particularly in the context of insect communication. It has been identified as a sex pheromone in the Phyllophaga crinita species
Cellular Effects
The cellular effects of this compound are primarily observed in the context of insect behavior. As a sex pheromone, it influences cell function by triggering specific signaling pathways that lead to behavioral responses
Molecular Mechanism
The molecular mechanism of action of this compound is largely related to its role as a sex pheromone. It is likely to bind to specific receptors on the antennae of insects, triggering a cascade of events that lead to a behavioral response
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been observed in the context of insect trapping experiments
Dosage Effects in Animal Models
The effects of this compound at different dosages have been observed in insect trapping experiments. In these studies, the compound has been shown to attract male insects even at low doses
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(methylthio)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl thiosalicylate with iodomethane in the presence of sodium methoxide in methanol at room temperature . The reaction proceeds as follows: [ \text{Methyl thiosalicylate} + \text{Iodomethane} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(methylthio)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylthio group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetonitrile at low temperatures.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Methyl 2-(methylsulfinyl)benzoate or methyl 2-(methylsulfonyl)benzoate.
Reduction: Methyl 2-(thiol)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(methylthio)benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Methyl 2-(methylthio)benzoate can be compared with other similar compounds, such as:
Methyl 2-methoxybenzoate: This compound also acts as a sex attractant but requires a much higher dose to achieve the same effect.
Methyl 2-amino benzoate: Another structurally similar compound with different chemical properties and applications.
Uniqueness: this compound is unique due to its sulfur-containing structure, which imparts distinct chemical reactivity and biological activity. Its role as a sex pheromone is particularly noteworthy, as it is the first identified sulfur-containing, long-distance, female-produced sex attractant from any insect taxa .
Properties
IUPAC Name |
methyl 2-methylsulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-11-9(10)7-5-3-4-6-8(7)12-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQDZXPLQXZJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299443 | |
| Record name | methyl 2-(methylthio)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3704-28-7 | |
| Record name | Benzoic acid, 2-(methylthio)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3704-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(methylthio)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003704287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3704-28-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-(methylthio)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(methylthio)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of methyl 2-(methylthio)benzoate?
A: this compound acts as a sex pheromone for several species of June beetles, specifically within the genus Phyllophaga. [, , , ] This compound is released by females to attract males for mating. [, , ]
Q2: How effective is this compound in attracting June beetles?
A: Field studies demonstrate the compound's effectiveness. Traps baited with this compound captured significantly more male beetles compared to control traps. For instance, in one study, traps with the compound attracted 466 male Phyllophaga tristis, while control traps caught none. [] Similar results were observed with Phyllophaga apicata and other species. [, , ]
Q3: Are there specific species of Phyllophaga that are more attracted to this compound?
A: Research indicates that the response to this compound varies among Phyllophaga species. While P. tristis, P. apicata, P. lissopyge, P. menetriesi, P. brevidens, and P. lenis are attracted to it, P. obsoleta showed inconsistent attraction to various pheromone compounds, including this compound. [, , ] Genetic analysis suggests that species attracted to this compound are phylogenetically related. []
Q4: Can this compound be used in combination with other attractants to improve its effectiveness?
A: Yes, combining this compound with light sources, particularly solar-powered LEDs, significantly enhances its attractiveness to Phyllophaga beetles. [] This combination trap captured considerably more beetles than those using either attractant alone. []
Q5: What are the potential applications of using this compound in agriculture?
A: Due to its species-specific attraction, this compound holds potential for developing environmentally friendly pest management strategies. It can be used in traps for monitoring Phyllophaga populations, helping farmers make informed decisions about pest control interventions. [] Additionally, mass trapping using this compound could help reduce beetle populations, minimizing crop damage caused by these insects. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B181634.png)









![4-[(Methylamino)methyl]benzoic acid](/img/structure/B181655.png)
![2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B181656.png)


